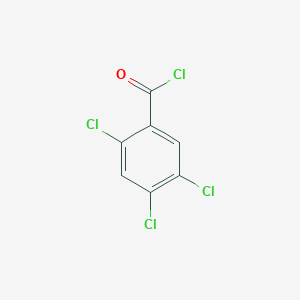

2,4,5-trichlorobenzoyl Chloride

Description

Overview of the Significance of Benzoyl Chlorides in Organic Synthesis

Benzoyl chlorides are derivatives of benzoic acid where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. This substitution transforms the relatively unreactive carboxylic acid into a highly reactive acylating agent. The carbon atom of the acyl chloride group is highly electrophilic, readily undergoing nucleophilic acyl substitution reactions. This reactivity makes benzoyl chlorides fundamental precursors for the synthesis of a wide array of organic compounds, including esters, amides, and ketones via Friedel-Crafts acylation. nih.gov Their utility extends to the production of dyes, pharmaceuticals, and polymers. nih.gov

Contextualization of 2,4,5-Trichlorobenzoyl Chloride within Halogenated Aromatic Compounds

Halogenated aromatic compounds are organic molecules that contain one or more halogen atoms bonded to an aromatic ring. The introduction of halogens can dramatically alter the electronic properties and reactivity of the aromatic system. wikipedia.org These compounds are widespread in industrial chemistry and are integral to the synthesis of agrochemicals, pharmaceuticals, and specialty polymers. wikipedia.org this compound is a member of this family, combining the reactive acyl chloride functional group with a polychlorinated benzene (B151609) ring. Its reactivity is influenced by the electron-withdrawing nature of the three chlorine atoms, which can affect the electrophilicity of the acyl carbon and the substitution patterns of the aromatic ring.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trichlorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl4O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONFTDXNVIOQBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 2,4,5 Trichlorobenzoyl Chloride

Established Synthetic Routes to Substituted Benzoyl Chlorides

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Several reagents are commonly employed for this purpose, with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) being the most prevalent. masterorganicchemistry.com

The reaction of a carboxylic acid with thionyl chloride is a widely used method. masterorganicchemistry.comlibretexts.org This process is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the initial formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. masterorganicchemistry.com

Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is another effective reagent for this conversion. chemicalbook.comwikipedia.org Similar to thionyl chloride, the byproducts are volatile (CO, CO₂, and HCl), facilitating workup. wikipedia.org This method is generally considered milder and more selective than using thionyl chloride. wikipedia.org

Phosgene (COCl₂) can also be used to prepare acyl chlorides from carboxylic acids. wikipedia.orgcia.gov This method is highly efficient but is less common in laboratory settings due to the extreme toxicity of phosgene. cia.gov Industrial-scale productions, however, may utilize this reagent. wikipedia.org

A general representation of the synthesis of a substituted benzoyl chloride from the corresponding benzoic acid is shown below:

Table 1: Common Chlorinating Agents for the Synthesis of Benzoyl Chlorides

| Reagent | Formula | Byproducts | Conditions | Notes |

|---|---|---|---|---|

| Thionyl chloride | SOCl₂ | SO₂, HCl | Often refluxed, can be done neat or in a solvent. prepchem.comreddit.com | A common and effective reagent. masterorganicchemistry.com |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | Typically used with a DMF catalyst at room temperature. chemicalbook.comwikipedia.org | Milder and more selective than thionyl chloride. wikipedia.org |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl | --- | A strong chlorinating agent. |

Potential Chemical Precursors and Reaction Conditions for 2,4,5-Trichlorobenzoyl Chloride Formation

The primary and most direct precursor for the synthesis of this compound is 2,4,5-trichlorobenzoic acid .

The reaction would involve treating 2,4,5-trichlorobenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. For instance, a procedure analogous to the synthesis of other substituted benzoyl chlorides would involve refluxing 2,4,5-trichlorobenzoic acid in an excess of thionyl chloride until the evolution of gaseous byproducts ceases. prepchem.com Subsequent removal of the excess thionyl chloride by distillation would yield the desired this compound. prepchem.com

Alternatively, reacting 2,4,5-trichlorobenzoic acid with oxalyl chloride in a suitable solvent like dichloromethane, with a catalytic amount of DMF, at room temperature would also be a viable synthetic route. chemicalbook.com The reaction progress can be monitored, and upon completion, the solvent and excess reagent can be removed under reduced pressure to afford the product. chemicalbook.com

While less direct, another potential synthetic pathway could start from 1,2,4-trichlorobenzene (B33124) . This would likely involve a Friedel-Crafts acylation reaction. However, this route is more complex as it would require the introduction of the carbonyl chloride group onto the aromatic ring.

Table 2: Potential Synthesis Parameters for this compound

| Precursor | Reagent | Solvent | Catalyst | Conditions |

|---|---|---|---|---|

| 2,4,5-Trichlorobenzoic Acid | Thionyl Chloride | None (neat) or inert solvent | None | Reflux |

Chemical Reactivity and Reaction Mechanisms of 2,4,5 Trichlorobenzoyl Chloride

Electrophilic Properties and Acylation Potentials

The carbonyl group in 2,4,5-trichlorobenzoyl chloride is highly polarized due to the significant electronegativity difference between the carbon and oxygen atoms. This polarization results in a partial positive charge on the carbonyl carbon, rendering it an electrophilic center. The three chlorine atoms attached to the benzene (B151609) ring exert a strong electron-withdrawing inductive effect (-I effect). This effect further depletes electron density from the carbonyl carbon, intensifying its electrophilic character and making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.

This enhanced electrophilicity makes this compound a powerful acylating agent. Acylation is a chemical transformation that introduces an acyl group (R-C=O) into a molecule. In the case of this compound, it readily transfers the 2,4,5-trichlorobenzoyl group to various nucleophiles. For instance, it is utilized in the synthesis of certain quinazolines, which act as MCH receptor antagonists with potential applications in treating memory, sleep, and mood disorders. chemicalbook.com It also serves as an intermediate in the synthesis of a ciprofloxacin (B1669076) impurity. chemicalbook.com

The acylation potential of this compound is evident in its reactions with alcohols, amines, and other nucleophilic species, leading to the formation of esters, amides, and other corresponding acyl derivatives. The high reactivity of this acyl chloride allows these reactions to proceed under relatively mild conditions.

Nucleophilic Acyl Substitution Reactions

The primary reaction pathway for this compound is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This two-step mechanism, often referred to as an addition-elimination mechanism, is characteristic of acyl halides. masterorganicchemistry.com

The reaction is initiated by the nucleophilic attack on the electrophilic carbonyl carbon. libretexts.orglibretexts.org This initial step breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.comlibretexts.org

In the second step, the tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the chloride ion, being a good leaving group, is expelled. masterorganicchemistry.comlibretexts.orglibretexts.org The final product is a new acyl compound where the nucleophile has replaced the chlorine atom.

A general representation of this mechanism is as follows:

Step 1: Nucleophilic Addition The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.

Step 2: Elimination of the Leaving Group The chloride ion is eliminated, and the carbonyl group is reformed.

Common nucleophiles that readily react with this compound include:

Alcohols (ROH): leading to the formation of esters.

Amines (RNH2, R2NH): resulting in the formation of amides.

Water (H2O): causing hydrolysis to the corresponding carboxylic acid, 2,4,5-trichlorobenzoic acid.

Carboxylates (RCOO-): to form anhydrides.

The reactivity of this compound is so high that it reacts with water, indicating its sensitivity to moisture. wikipedia.org

Influence of Aromatic Halogenation on Reaction Kinetics and Selectivity

The presence of three chlorine atoms on the aromatic ring significantly influences the kinetics and selectivity of reactions involving this compound.

Reaction Kinetics:

The electron-withdrawing nature of the halogen substituents has a pronounced effect on the reaction rate. By pulling electron density away from the benzene ring and, consequently, from the carbonyl carbon, the chlorine atoms make the carbonyl group more electrophilic. masterorganicchemistry.comlibretexts.org This increased electrophilicity leads to a faster rate of nucleophilic attack compared to unsubstituted or less halogenated benzoyl chlorides. Studies on substituted benzoyl chlorides have shown that electron-withdrawing groups enhance the rate of reaction with nucleophiles. rsc.org Therefore, the three chlorine atoms in this compound are expected to significantly accelerate the rate of nucleophilic acyl substitution reactions.

Selectivity:

In the context of electrophilic aromatic substitution on the benzene ring itself, the existing chlorine atoms act as deactivating groups due to their inductive electron withdrawal, making further substitution on the ring less favorable than on an unsubstituted benzene ring. wikipedia.org However, they are ortho-, para-directing. In the case of this compound, the available positions for further substitution are limited.

The primary influence of the halogenation in this compound is on the reactivity of the acyl chloride group. For instance, in reactions like the Yamaguchi esterification, which utilizes a related compound, 2,4,6-trichlorobenzoyl chloride, the steric hindrance provided by the ortho-chlorine atoms plays a crucial role in the reaction's selectivity. wikipedia.orgenamine.netorganic-chemistry.org While this compound lacks the symmetrical substitution pattern of the Yamaguchi reagent, the steric bulk of the chlorine atoms can still influence the approach of nucleophiles to the carbonyl carbon.

Role As a Chemical Intermediate in Advanced Organic Synthesis

Potential Applications in the Derivatization of Complex Organic Molecules

Derivatization is a key process in chemical analysis and synthesis, modifying a compound to make it suitable for a specific application or to enhance its properties. 2,4,5-Trichlorobenzoyl chloride serves as a derivatizing agent, particularly for molecules containing nucleophilic groups.

A notable application is in the preparation of certain quinazolines. chemicalbook.com These quinazoline (B50416) derivatives, synthesized using this compound as a key intermediate, have been investigated for their potential as MCH (melanin-concentrating hormone) receptor antagonists. chemicalbook.com Such antagonists are of interest in pharmaceutical research for their potential role in modulating functions like memory, sleep, and mood. chemicalbook.com

Furthermore, this chemical is used as an intermediate in the synthesis of 6-Chloro-6-defluoro Ciprofloxacin (B1669076), which is a known impurity of the widely used fluoroquinolone antibacterial agent, Ciprofloxacin. chemicalbook.com This highlights its role in the synthesis of complex, heterocyclic structures relevant to the pharmaceutical industry. The reactivity of the acyl chloride group allows for the formation of new carbon-carbon or carbon-heteroatom bonds, effectively transforming a simpler molecule into a more complex, derivatized product.

Consideration in the Formation of Esters and Amides via Acylation

The primary reaction pathway for this compound is acylation, specifically the formation of esters and amides. The acyl chloride is a highly reactive functional group, readily attacked by nucleophiles like alcohols (to form esters) and amines (to form amides).

The general mechanism involves the nucleophilic attack of an alcohol or amine on the electrophilic carbonyl carbon of the benzoyl chloride. This addition is followed by the elimination of the chloride ion, a good leaving group, resulting in the formation of the corresponding ester or amide and hydrochloric acid as a byproduct.

While the related isomer, 2,4,6-trichlorobenzoyl chloride, is famously used in the Yamaguchi esterification for its ability to form esters under mild conditions, the underlying principles of reactivity apply to the 2,4,5-isomer as well. organic-chemistry.orgwikipedia.org The presence of multiple electron-withdrawing chlorine atoms on the benzene (B151609) ring increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. wikipedia.org This enhanced reactivity allows acylation reactions to proceed efficiently. In many synthetic protocols using such reagents, a non-nucleophilic base, like triethylamine, is added to scavenge the HCl byproduct. nih.gov For more controlled reactions, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used, which acts as a selective acyl-transfer reagent to facilitate the formation of the final product. acs.org

Contribution to the Synthesis of Polychlorinated Aromatic Derivatives

By its very nature, this compound is a direct contributor to the synthesis of more complex polychlorinated aromatic derivatives. When it is used as a building block, it incorporates the stable 2,4,5-trichlorophenyl group into a new, larger molecular structure.

The synthesis of the aforementioned quinazoline derivatives is a prime example. chemicalbook.com The reaction sequence results in a final molecule that retains the trichlorinated aromatic ring, thus classifying it as a complex polychlorinated aromatic derivative. These types of compounds are of interest in medicinal chemistry and materials science due to the unique properties conferred by the chlorine substituents, such as altered lipophilicity, metabolic stability, and electronic characteristics. The synthesis of a Ciprofloxacin impurity also demonstrates this contribution, where the trichlorinated moiety is integrated into a larger, pharmaceutically relevant scaffold. chemicalbook.com

Compound Nomenclature

Analytical Methods and Characterization Techniques for 2,4,5 Trichlorobenzoyl Chloride

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 2,4,5-trichlorobenzoyl chloride. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique information that, when combined, offers a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region. Due to the substitution pattern on the benzene (B151609) ring, two aromatic protons are present at positions 3 and 6. The proton at position 6 is ortho to the electron-withdrawing carbonyl chloride group and is expected to be the most downfield signal. The proton at position 3 is situated between two chlorine atoms. Both signals would appear as singlets, as there are no adjacent protons to cause splitting.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct signals are anticipated: one for the carbonyl carbon and six for the aromatic carbons. The carbonyl carbon signal typically appears significantly downfield. The signals for the chlorine-substituted carbons (C2, C4, C5) and the carbon attached to the carbonyl group (C1) will have characteristic shifts influenced by the electronegative substituents.

Predicted NMR Spectral Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | H-3 | 7.5 - 7.7 | Singlet |

| H-6 | 7.9 - 8.1 | Singlet | |

| ¹³C NMR | C=O | 165 - 170 | - |

| C-Cl (C2, C4, C5) | 130 - 140 | - | |

| C-H (C3, C6) | 128 - 135 | - | |

| C-COCl (C1) | 130 - 135 | - |

Note: These are predicted values based on general spectroscopic principles and data from similar chlorinated aromatic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride group. This peak is typically found at a higher wavenumber compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon. Other significant absorptions include C-Cl stretching and C=C stretching vibrations of the aromatic ring.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

|---|---|---|---|

| Carbonyl (Acyl Chloride) | C=O Stretch | 1770 - 1800 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Carbon-Chlorine | C-Cl Stretch | 600 - 800 | Medium to Strong |

Note: The C=O stretch for a similar compound, 2,4,5-trifluorobenzoyl chloride, has been noted around 1770 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of four chlorine atoms (three on the ring and one in the acyl group), a characteristic isotopic pattern will be visible for the molecular ion and any chlorine-containing fragments, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would include the loss of the acyl chloride chlorine atom (-Cl) and the loss of the entire carbonyl chloride group (-COCl).

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from impurities and for determining its concentration in a sample.

Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it becomes a powerful tool for both quantification and identification.

For the analysis of chlorinated hydrocarbons, standard GC methods often employ fused-silica open-tubular columns. sigmaaldrich.comepa.gov A non-polar or medium-polarity column, such as one with a DB-5 or DB-1701 stationary phase, would be suitable for separating this compound from related isomers or impurities. sigmaaldrich.com However, the high reactivity of the acyl chloride group can sometimes pose a challenge for direct GC analysis, potentially leading to on-column degradation or reaction with active sites in the injector or column. google.com In such cases, derivatization to a more stable ester by reacting the compound with an alcohol like methanol (B129727) may be necessary before analysis. google.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of this compound, particularly for samples where the compound's thermal instability or reactivity is a concern.

A reverse-phase HPLC method would be the most common approach. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. For a related compound, 3,4,5-trichloro-2-hydroxybenzoyl chloride, a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid has been used. sielc.com A similar system could be adapted for this compound. Detection is typically achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring exhibits strong absorbance. HPLC is well-suited for monitoring reaction progress and quantifying the final product purity.

Typical Chromatographic Conditions

| Technique | Parameter | Typical Condition |

|---|---|---|

| Gas Chromatography (GC) | Column | Fused-silica capillary (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | |

| Note | Derivatization to an ester may be required to improve stability. | |

| High-Performance Liquid Chromatography (HPLC) | Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm) |

| Mobile Phase | Acetonitrile/Water gradient with an acid modifier (e.g., trifluoroacetic acid) |

Environmental Aspects and Transformation Pathways of 2,4,5 Trichlorobenzoyl Chloride

Potential Degradation Mechanisms in Environmental Compartments

The degradation of 2,4,5-trichlorobenzoyl chloride in the environment is expected to be initiated by rapid hydrolysis, followed by slower degradation of the resulting 2,4,5-trichlorobenzoic acid through microbial and photolytic processes.

Hydrolysis: Acyl chlorides are highly reactive towards nucleophiles, including water. epa.govnsf.gov This reactivity is due to the presence of two electronegative atoms (oxygen and chlorine) attached to the carbonyl carbon, making it highly susceptible to nucleophilic attack. epa.gov In an aqueous environment, this compound is expected to undergo vigorous hydrolysis to form 2,4,5-trichlorobenzoic acid and hydrochloric acid. epa.govnsf.gov This reaction is generally rapid, and thus, this compound itself is not expected to persist in water or moist soil. epa.gov

Biodegradation: The persistence of the hydrolysis product, 2,4,5-trichlorobenzoic acid, will be largely dependent on microbial activity. Studies on the closely related compound 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) show that it is biodegradable, although it is considered more resistant to microbial degradation than its less chlorinated analogue, 2,4-D. ethz.ch The degradation of chlorinated benzoic acids is known to be carried out by various microorganisms. For instance, Pseudomonas cepacia has been shown to degrade 2,4,5-T. wikipedia.org The biodegradation of chlorinated aromatic compounds often involves hydroxylation and ring cleavage, which can be facilitated by specific enzymes. The rate of biodegradation can be influenced by environmental conditions such as pH, temperature, and the presence of other organic matter.

Photolysis: Photodegradation is another potential pathway for the breakdown of 2,4,5-trichlorobenzoic acid in the environment. Research on the photolysis of 2,4,5-T in aqueous solutions has shown that it undergoes photodegradation upon exposure to UV light, leading to the substitution of chlorine atoms with hydroxyl groups and hydroxylation of the benzene (B151609) ring. nih.gov Similarly, the photolytic and photocatalytic degradation of p-chlorobenzoic acid has been demonstrated, following pseudo-first-order kinetics. researchgate.net Therefore, it is plausible that 2,4,5-trichlorobenzoic acid will also be susceptible to photolysis in sunlit surface waters and on soil surfaces.

Table 1: Predicted Degradation Pathways of this compound in the Environment

| Degradation Mechanism | Environmental Compartment | Primary Reactant | Primary Product(s) | Notes |

|---|---|---|---|---|

| Hydrolysis | Water, Moist Soil | This compound | 2,4,5-Trichlorobenzoic Acid, Hydrochloric Acid | Expected to be a rapid, primary transformation pathway. epa.govnsf.gov |

| Biodegradation | Soil, Water | 2,4,5-Trichlorobenzoic Acid | Various intermediate and final degradation products | Dependent on microbial populations and environmental conditions. |

| Photolysis | Surface Water, Soil Surface | 2,4,5-Trichlorobenzoic Acid | Hydroxylated and dechlorinated derivatives | Occurs in the presence of sunlight (UV radiation). nih.govresearchgate.net |

Pathways of Environmental Distribution and Persistence

The environmental distribution and persistence of this compound are governed by its rapid hydrolysis and the subsequent behavior of 2,4,5-trichlorobenzoic acid.

Mobility in Soil and Water: The mobility of the hydrolysis product, 2,4,5-trichlorobenzoic acid, in soil is a key factor in its environmental distribution. The mobility of organic acids in soil is influenced by factors such as soil pH, organic carbon content, and clay content. Chlorinated benzoic acids, being weak acids, can exist in both neutral and anionic forms depending on the pH. The anionic form is generally more water-soluble and mobile. Studies on the herbicide 2,4,5-T, a structurally similar compound, indicate that it has the potential for leaching to groundwater. nih.gov However, adsorption to soil particles can limit mobility. The persistence of 2,4,5-T in soil is reported to be brief with extensive adsorption. nih.gov

Table 2: Predicted Environmental Fate Parameters for 2,4,5-Trichlorobenzoic Acid

| Parameter | Predicted Behavior | Influencing Factors | Inference Source |

|---|---|---|---|

| Mobility in Soil | Moderate to High | Soil pH, organic matter content, clay content | Inferred from data on 2,4,5-T and other chlorinated acids. nih.govnih.gov |

| Persistence in Soil | Low to Moderate | Microbial activity, sunlight exposure | Inferred from data on 2,4,5-T. nih.gov |

| Persistence in Water | Low to Moderate | Microbial activity, photolysis | Inferred from data on chlorinated benzoic acids. researchgate.net |

| Bioaccumulation Potential | Moderate | Lipophilicity, metabolic transformation, pH | Inferred from BCF data of related compounds. epa.govnih.gov |

Theoretical and Computational Studies of 2,4,5 Trichlorobenzoyl Chloride

Molecular Modeling for Structural and Electronic Characterization

Molecular modeling techniques, particularly those based on quantum mechanics, are instrumental in elucidating the three-dimensional structure and electronic landscape of 2,4,5-trichlorobenzoyl chloride. Density Functional Theory (DFT) is a widely employed method for this purpose, offering a balance between computational cost and accuracy.

By employing DFT calculations, typically with a basis set such as B3LYP/6-311++G(d,p), the optimized molecular geometry of this compound can be determined. These calculations predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data obtained from techniques like X-ray crystallography, should they be available. For instance, a study on the related o-chlorobenzoyl chloride demonstrated the reliability of DFT in predicting its structural parameters. journalcra.com

The electronic properties of the molecule are also a key focus of computational analysis. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic regions of the molecule. For this compound, the electron-withdrawing nature of the chlorine atoms on the benzene (B151609) ring and the carbonyl group significantly influences the electronic distribution, making the carbonyl carbon a primary site for nucleophilic attack.

Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity.

A hypothetical table of computed structural parameters for this compound, based on DFT calculations, is presented below.

| Parameter | Value |

|---|---|

| C-C (ring) Bond Lengths (Å) | 1.38 - 1.40 |

| C-H Bond Lengths (Å) | 1.08 |

| C-Cl (ring) Bond Lengths (Å) | 1.73 - 1.74 |

| C-C (carbonyl) Bond Length (Å) | 1.50 |

| C=O Bond Length (Å) | 1.19 |

| C-Cl (acyl chloride) Bond Length (Å) | 1.79 |

| Ring Bond Angles (°) | 118 - 122 |

| O=C-Cl Angle (°) | 120 |

Similarly, a table summarizing key electronic properties can be generated.

| Property | Value |

|---|---|

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 5.7 |

| Dipole Moment (Debye) | 3.2 |

Quantum Chemical Calculations for Reaction Mechanism Insights

Quantum chemical calculations are invaluable for investigating the mechanisms of reactions involving this compound. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, the reaction of this compound with a nucleophile, a fundamental process in its chemistry, can be modeled to understand the step-by-step mechanism. Computational studies on similar acyl chlorides have shown that the reaction typically proceeds through a tetrahedral intermediate. The energy profile of this reaction, including the activation barrier for the formation and breakdown of the intermediate, can be calculated.

A hypothetical reaction coordinate diagram for the nucleophilic acyl substitution of this compound with a generic nucleophile (Nu⁻) could be constructed based on these principles, showing the relative energies of the reactants, transition state, tetrahedral intermediate, and products.

Future Research Directions and Unexplored Avenues for 2,4,5 Trichlorobenzoyl Chloride

Development of Novel Synthetic Approaches

Currently, the synthesis of 2,4,5-trichlorobenzoyl chloride typically involves the chlorination of 2,4,5-trichlorobenzoic acid. While effective, this method can present challenges related to the handling of corrosive and hazardous reagents. Future research could focus on developing greener, safer, and more atom-economical synthetic routes.

One promising avenue is the exploration of catalytic methods. For instance, the development of novel catalyst systems for the direct carbonylation of 1,2,4-trichlorobenzene (B33124) could offer a more direct and efficient pathway to the acyl chloride. Additionally, investigating alternative chlorinating agents to replace traditional thionyl chloride or oxalyl chloride could lead to milder reaction conditions and reduced hazardous waste generation.

Further research into flow chemistry processes for the synthesis of this compound could also be beneficial. Flow reactors offer enhanced safety, better heat and mass transfer, and the potential for process intensification, which are all critical considerations for industrial-scale production.

| Potential Synthetic Approach | Description | Potential Advantages |

| Catalytic Carbonylation | Direct carbonylation of 1,2,4-trichlorobenzene using a suitable catalyst. | Higher atom economy, potentially fewer steps. |

| Alternative Chlorinating Agents | Use of solid-supported or less hazardous chlorinating reagents. | Milder reaction conditions, reduced waste. |

| Flow Chemistry | Continuous synthesis in a microreactor or flow system. | Enhanced safety, improved process control. |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound has been primarily explored in the context of its role as a precursor for the synthesis of other compounds, such as quinazolines. chemicalbook.com However, a comprehensive investigation into its reactivity with a diverse array of nucleophiles and under various reaction conditions is still lacking.

Future studies should aim to systematically explore its reactions with a broad range of functional groups, including amines, alcohols, thiols, and organometallic reagents. This could lead to the discovery of novel transformations and the synthesis of new classes of compounds with potentially valuable properties. For example, its reaction with complex polyfunctional molecules could yield new derivatives with interesting biological activities.

Furthermore, the influence of the specific substitution pattern of the chlorine atoms on the benzoyl chloride ring on its reactivity warrants deeper investigation. Comparative studies with its isomers, such as the well-known 2,4,6-trichlorobenzoyl chloride (Yamaguchi's reagent), could provide valuable insights into the electronic and steric effects that govern its reactivity and selectivity. organic-chemistry.org

Potential for Specialized Industrial or Niche Applications

The current known applications of this compound are in specialized areas, such as its use as an intermediate in the synthesis of certain pharmaceuticals, including quinazolines which have applications as MCH receptor antagonists, and as a precursor to an impurity of the antibiotic ciprofloxacin (B1669076). chemicalbook.com This suggests that its potential lies in high-value, niche applications rather than bulk chemical production.

Future research should focus on leveraging its unique chemical structure to develop new materials and molecules with specific functionalities. For example, its incorporation into polymers could lead to the development of flame-retardant materials or polymers with enhanced thermal stability. Its use as a building block in the synthesis of novel agrochemicals or veterinary medicines could also be a fruitful area of exploration.

Q & A

Q. What are the standard protocols for synthesizing 2,4,5-trichlorobenzoyl chloride, and how can purity be optimized?

The synthesis typically involves chlorination of benzoyl chloride derivatives using controlled reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, chlorination of 2,4,5-trichlorobenzoic acid with SOCl₂ under reflux in anhydrous conditions yields the acyl chloride. Purity optimization requires rigorous exclusion of moisture, fractional distillation under reduced pressure, and characterization via melting point, NMR, and IR spectroscopy. Solvent selection (e.g., dry dichloromethane) and post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) are critical .

Q. How should researchers handle stability and storage challenges for this compound?

This compound is moisture-sensitive and hydrolyzes rapidly in humid environments, releasing corrosive HCl gas. Storage must be in airtight, amber-glass containers under inert gas (argon/nitrogen) at 2–8°C. Stability tests indicate decomposition within hours if exposed to ambient humidity. Compatibility checks should avoid contact with strong oxidizers (e.g., peroxides) and bases .

Q. What spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Distinct aromatic proton signals (δ 7.5–8.0 ppm) and carbonyl carbon (δ ~165 ppm).

- IR Spectroscopy : Strong C=O stretch at ~1770 cm⁻¹ and C-Cl stretches at 750–600 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 243.89 (C₇H₂Cl₄O) with fragmentation patterns confirming chlorine isotope clusters. Cross-validate with elemental analysis for Cl content .

Advanced Research Questions

Q. How does this compound participate in macrolactonization reactions, and what mechanistic insights exist?

In the Yamaguchi method , this reagent forms mixed anhydrides with carboxylic acids, activated by DMAP to generate acyl pyridinium intermediates. The electron-withdrawing trichloro groups enhance electrophilicity, facilitating nucleophilic attack by hydroxyl groups to form macrocyclic lactones. Kinetic studies show higher yields (>80%) compared to non-chlorinated analogs due to reduced steric hindrance and increased reactivity .

Q. Can this compound act as a catalyst in multicomponent reactions (MCRs)?

In MCRs (e.g., imidazole synthesis), it serves as an acylating agent rather than a catalyst. For example, in solvent-free one-pot synthesis of 2,4,5-trisubstituted imidazoles, it reacts with benzil and aldehydes under microwave irradiation, forming intermediates that cyclize with ammonium acetate. Comparative studies show lower catalytic efficiency vs. NH₄Cl but higher regioselectivity .

Q. How can computational modeling predict reactivity trends of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic carbonyl carbon’s partial charge (+0.45 e) and LUMO energy (−1.8 eV), predicting preferential reactivity with nucleophiles like amines or alcohols. Solvent effects (e.g., THF vs. DMF) are simulated using PCM models to optimize reaction conditions .

Q. What strategies resolve contradictions in reported yields for acylations using this compound?

Discrepancies arise from varying moisture control, stoichiometry, and workup methods. Systematic reproducibility studies recommend:

- Strict anhydrous conditions (Schlenk line).

- Equimolar reagent ratios (1:1.05 acyl chloride:substrate).

- Quenching with ice-cold sodium bicarbonate to minimize hydrolysis.

Cross-lab validation using standardized protocols is advised .

Methodological Tables

Q. Table 1. Comparative Reactivity in Acylation Reactions

| Reagent | Yield (%) | Reaction Time (h) | Conditions |

|---|---|---|---|

| 2,4,5-Trichlorobenzoyl Cl | 85 | 2 | DMAP, DCM, 25°C |

| Acetyl Chloride | 62 | 4 | Pyridine, DCM, 25°C |

| 2,4,6-Trichlorobenzoyl Cl | 78 | 3 | DMAP, THF, 25°C |

Q. Table 2. Stability Under Storage Conditions

| Condition | Decomposition (%) at 24h | HCl Release (ppm) |

|---|---|---|

| Ambient humidity | 95 | 1200 |

| Argon, 4°C | 5 | <10 |

| Nitrogen, desiccator | 3 | <5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.